Cholestenyl butyrate

Description

BenchChem offers high-quality Cholestenyl butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholestenyl butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862107 |

Source

|

| Record name | Cholest-5-en-3-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholesteryl Butyrate: Chemical Architecture, Nanoparticle Formulation, and Pharmacological Applications

Executive Summary

Butyric acid is a short-chain fatty acid renowned for its potent anti-neoplastic and anti-inflammatory properties. However, its clinical translation is severely hindered by an extremely short plasma half-life (~5 minutes), rapid first-pass hepatic metabolism, and a highly pungent odor. To overcome these pharmacokinetic barriers, researchers developed Cholesteryl butyrate (Chol-but) , a highly lipophilic prodrug synthesized by esterifying butyric acid to a cholesterol backbone.

By converting a volatile, water-soluble acid into a hydrophobic ester, Chol-but can be formulated into Solid Lipid Nanoparticles (SLNs). In this system, Chol-but acts not merely as an encapsulated payload, but as the structural lipid matrix itself. This whitepaper provides an in-depth technical analysis of Chol-but's physicochemical properties, its formulation into SLNs, and its distinct pharmacological mechanisms in oncology and inflammation.

Chemical Architecture and Physicochemical Profiling

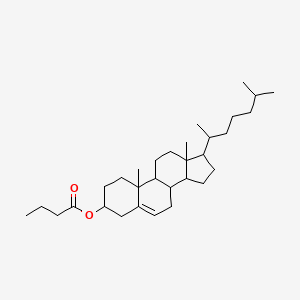

Cholesteryl butyrate (IUPAC:[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate) is formed via the condensation of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of butyric acid [1].

Causality in Structural Design: The esterification fundamentally alters the molecule's interaction with aqueous environments. With a predicted LogP of 9.9 to 11.77[2], Chol-but is practically insoluble in water. This extreme lipophilicity is a critical feature for drug delivery: it prevents the rapid hydrolytic degradation of the ester bond in systemic circulation and allows the molecule to self-assemble into stable lipid cores when subjected to microemulsion techniques.

Table 1: Physicochemical Properties of Cholesteryl Butyrate

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O₂ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| Melting Point | 98.0 - 111.0 °C | [2], [3] |

| LogP (Predicted) | 9.9 - 11.77 | [1], [3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Exact Mass | 456.3967 Da | [1] |

Nanoparticle Formulation: The Microemulsion Paradigm

To utilize Chol-but effectively, it must be formulated into Solid Lipid Nanoparticles (SLNs). The preferred methodology is the warm microemulsion method .

Causality of Formulation Choices: Unlike solvent evaporation techniques, the microemulsion method avoids toxic organic solvents. It utilizes Epikuron 200 (soy phosphatidylcholine) as a primary surfactant and a combination of butanol and sodium taurocholate as co-surfactants. The bulky phospholipid combined with the highly mobile butanol drastically lowers the interfacial tension to near zero, allowing the spontaneous formation of nanometer-sized droplets at 85°C. Rapid quenching in cold water forces instantaneous lipid crystallization, locking in the spherical morphology and preventing coalescence [4].

Workflow for Cholesteryl Butyrate SLN synthesis via warm microemulsion.

Protocol 1: Synthesis of Chol-but SLNs via Warm Microemulsion

Objective: Generate sterically stabilized Chol-but SLNs (100-150 nm) with a high zeta potential (-30 to -40 mV) for in vitro assays.

-

Lipid Phase Preparation: Melt Chol-but (12% w/w) and Epikuron 200 (15% w/w) in a glass vial maintained at 85°C using a thermostatic water bath. (Note: While pure Chol-but melts at ~111°C, the lipid mixture exhibits melting point depression, allowing complete liquefaction at 85°C).

-

Aqueous Phase Preparation: In a separate vial, dissolve sodium taurocholate (3% w/w) and butanol (11% w/w) in HPLC-grade water (59% w/w). Heat to exactly 85°C.

-

Microemulsion Formation: Add the aqueous phase dropwise to the lipid phase under continuous magnetic stirring (800 rpm).

-

Self-Validation Checkpoint 1: The mixture must immediately transition from a turbid dispersion to an optically transparent, single-phase liquid. Transparency confirms the droplet size is below the wavelength of visible light (<100 nm), proving successful microemulsion formation. If turbidity persists, the system is thermodynamically unstable.

-

-

Quenching & Crystallization: Rapidly inject the warm microemulsion into cold water (2-3°C) at a 1:10 volume ratio under vigorous stirring.

-

Self-Validation Checkpoint 2: The system will instantly become opalescent (milky). This optical shift validates the crystallization of the lipid matrix into solid nanoparticles.

-

-

Purification: Wash the dispersion twice with cold water using a tangential flow diaultrafiltration system (100 kDa MWCO membrane) to remove free butanol and unassociated taurocholate.

-

Sterilization: Autoclave the purified SLN dispersion at 121°C for 15 minutes. The high zeta potential ensures electrostatic repulsion, preventing aggregation during thermal stress [4].

Table 2: Typical Characteristics of Chol-but SLNs

| Parameter | Typical Value | Pharmacological Implication |

| Mean Diameter | 100 - 150 nm | Optimal for endocytotic cellular uptake and evasion of rapid RES clearance. |

| Zeta Potential | -30 to -40 mV | High electrostatic repulsion ensures thermodynamic stability and prevents aggregation. |

| Morphology | Spherical | Minimizes surface area-to-volume ratio, enhancing lipid matrix stability in plasma. |

Pharmacological Mechanisms and Cellular Signaling

While free sodium butyrate acts primarily as a Histone Deacetylase (HDAC) inhibitor, Chol-but SLNs exhibit distinct mechanistic profiles due to their altered cellular uptake route (endocytosis vs. passive diffusion). Research demonstrates that at low concentrations (e.g., 100 µM), Chol-but SLNs do not induce histone H3 hyperacetylation, indicating a lack of direct HDAC inhibitor activity at these doses [5].

Instead, their anti-metastatic and anti-inflammatory efficacy stems from profound kinase modulation. Chol-but SLNs significantly down-modulate the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK)[6]. Furthermore, in human umbilical vein endothelial cells (HUVECs), they induce the expression of E-cadherin (promoting stable cell-cell junctions) and inhibit claudin-1 expression. This dual action severely restricts the ability of circulating cancer cells to adhere to the endothelium and migrate into surrounding tissues [6].

Cholesteryl butyrate SLN mechanism inhibiting cancer cell adhesion and migration.

Experimental Validation: Adhesion and Migration Assays

To validate the anti-metastatic properties of Chol-but SLNs, rigorous in vitro adhesion assays are required. The following protocol ensures reproducible quantification of cancer cell adhesion to endothelial monolayers.

Protocol 2: In Vitro Cancer Cell-Endothelial Adhesion Assay

Objective: Quantify the anti-adhesive efficacy of Chol-but SLNs on cancer cell lines interacting with human endothelium.

-

Endothelial Monolayer Preparation: Seed HUVECs in 96-well plates and culture in standard endothelial growth medium until 100% confluent.

-

Pre-treatment: Incubate both the HUVEC monolayer and the target cancer cells (e.g., HT29 colon cancer cells) with 100 µM Chol-but SLNs for 24 hours.

-

Fluorescent Labeling: Stain the pre-treated cancer cells with a vital fluorescent dye (e.g., Calcein-AM, 5 µM) for 30 minutes at 37°C. Wash twice with PBS to remove excess, unbound dye.

-

Co-incubation: Add 1x10⁴ labeled cancer cells to the HUVEC monolayer per well. Incubate for exactly 1 hour at 37°C to allow initial adhesion events to occur.

-

Washing: Gently wash the wells three times with warm PBS.

-

Self-Validation Checkpoint: Observe the wells under a fluorescence microscope before and after washing. A successful wash removes all non-adherent floating cells while leaving firmly attached cells intact. If the underlying HUVEC monolayer shows signs of detachment or tearing, the mechanical washing force is too high and the assay must be repeated.

-

-

Quantification: Read the fluorescence intensity using a microplate reader (Ex: 490 nm, Em: 520 nm). Calculate the percentage of adhesion relative to untreated control wells.

References

-

PubChem - NIH. "Cholesteryl butyrate | C31H52O2 | CID 101741." National Center for Biotechnology Information. Available at:[Link]

-

CAS Common Chemistry. "Cholesteryl butyrate (CAS RN: 521-13-1)." American Chemical Society. Available at:[Link]

-

Laurora S., et al. "Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug." Anticancer Drugs (via NIH PMC). Available at:[Link]

-

Minelli R., et al. "Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells." British Journal of Pharmacology (PubMed). Available at: [Link]

-

Chemsrc. "Cholesteryl butanoate | CAS#:521-13-1." Chemsrc Database. Available at:[Link]

Sources

- 1. Cholesteryl butyrate | C31H52O2 | CID 101741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. cholesteryl butanoate | CAS#:521-13-1 | Chemsrc [chemsrc.com]

- 4. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestenyl Butyrate (CAS 521-13-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Cholesterol Ester

Cholestenyl butyrate (CAS 521-13-1), a seemingly straightforward ester of cholesterol and butyric acid, has emerged as a molecule of significant interest in the pharmaceutical sciences.[1][2] Its true potential is unlocked when formulated into advanced drug delivery systems, most notably solid lipid nanoparticles (SLNs). This guide provides an in-depth technical overview of Cholestenyl butyrate, moving beyond its basic chemical identity to explore its application as a prodrug, its mechanism of action in oncology, and practical considerations for its use in research and development. The narrative is structured to provide not just protocols, but the scientific rationale that underpins them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Formulation Strategies

Cholestenyl butyrate is a solid, water-insoluble compound with a molecular weight of 456.74 g/mol and a molecular formula of C31H52O2.[2][3] Its lipophilic nature is a key determinant of its formulation into lipid-based delivery systems.

Table 1: Physicochemical Properties of Cholestenyl Butyrate

| Property | Value | Source |

| CAS Number | 521-13-1 | [2][3] |

| Molecular Formula | C31H52O2 | [2][3] |

| Molecular Weight | 456.74 g/mol | [2][3] |

| Appearance | White solid | [4] |

| Solubility | Sparingly soluble in chloroform (1-10 mg/ml) | [4] |

| Storage Temperature | -20°C | [4] |

The primary application of Cholestenyl butyrate lies in its use as a core lipid matrix for the production of Solid Lipid Nanoparticles (SLNs).[1][5][6][7][8] This formulation strategy is not arbitrary; it is a deliberate choice to overcome the significant pharmacokinetic limitations of its active metabolite, butyrate. Butyrate, a short-chain fatty acid, has a very short half-life in vivo, which necessitates the administration of large, often impractical, doses to achieve therapeutic efficacy.[9] By incorporating Cholestenyl butyrate into an SLN, it functions as a prodrug, allowing for controlled release and targeted delivery of butyrate to pathological sites.[9]

Experimental Protocol: Formulation of Cholestenyl Butyrate Solid Lipid Nanoparticles (SLNs)

This protocol is a synthesis of established microemulsion-based methods.[9][10] The rationale for using a microemulsion technique is its ability to produce small, uniformly sized nanoparticles, which is critical for their in vivo performance.

Materials:

-

Cholestenyl butyrate (CAS 521-13-1)

-

Soybean lecithin (Phosphatidylcholine)

-

Taurodeoxycholic acid sodium salt

-

Glycerol

-

Butanol

-

Tris-HCl buffer (pH 7.4)

-

Ultrapure water

Step-by-Step Methodology:

-

Preparation of the Lipid Phase:

-

Accurately weigh Cholestenyl butyrate and soybean lecithin.

-

Dissolve both components in butanol. This organic phase serves to solubilize the lipophilic components.

-

-

Preparation of the Aqueous Phase:

-

Dissolve taurodeoxycholic acid sodium salt and glycerol in Tris-HCl buffer. Taurodeoxycholic acid acts as a surfactant, stabilizing the lipid-water interface, while glycerol serves as a co-surfactant.

-

-

Formation of the Microemulsion:

-

Heat both the lipid and aqueous phases to 70°C. This temperature is above the melting point of the lipid phase, ensuring its liquid state.

-

Under gentle magnetic stirring, add the aqueous phase to the lipid phase. The mixture should spontaneously form a clear, stable microemulsion. The clarity of the solution is a key indicator of successful microemulsion formation.

-

-

Formation of the Solid Lipid Nanoparticles:

-

Rapidly disperse the warm microemulsion into cold (4°C) ultrapure water under vigorous stirring. The volume ratio of microemulsion to cold water is a critical parameter that influences the final particle size and should be optimized (e.g., 1:10). This "temperature shock" causes the lipid to solidify, entrapping the Cholestenyl butyrate within the nanoparticle core.

-

-

Purification and Characterization:

-

The resulting SLN dispersion can be purified by dialysis or ultrafiltration to remove the organic solvent and excess surfactants.

-

Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the nanoparticles.

-

Diagram 1: Experimental Workflow for Cholestenyl Butyrate SLN Formulation

Caption: Workflow for the preparation of Cholestenyl butyrate SLNs via a microemulsion method.

Part 2: Biological Activity and Mechanism of Action in Oncology

The primary therapeutic rationale for using Cholestenyl butyrate SLNs is to leverage the anti-cancer properties of butyrate. Butyrate is a known histone deacetylase (HDAC) inhibitor, which can induce apoptosis, inhibit proliferation, and promote differentiation in various cancer cell lines.[5][8] However, studies have shown that the effects of Cholestenyl butyrate SLNs can be independent of HDAC inhibition, suggesting a multi-faceted mechanism of action.[5]

Anti-Proliferative and Pro-Apoptotic Effects

Cholestenyl butyrate SLNs have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including those of the colon, prostate, and lung.[5][11] This inhibition of cell growth is often accompanied by cell cycle arrest and the induction of apoptosis.[5] A key signaling pathway implicated in these effects is the PI3K/Akt pathway. Cholestenyl butyrate SLNs have been shown to inhibit the phosphorylation of Akt, a critical node in cell survival signaling.[5][6]

Diagram 2: Signaling Pathway of Cholestenyl Butyrate SLNs in Cancer Cells

Caption: Proposed mechanism of action for Cholestenyl butyrate SLNs in cancer cells.

Inhibition of Cancer Cell Adhesion and Migration

Metastasis is a major cause of cancer-related mortality, and cell adhesion and migration are critical steps in this process. Cholestenyl butyrate SLNs have been shown to inhibit the adhesion of cancer cells to endothelial cells, a crucial event in the metastatic cascade.[1][7][12] This effect is mediated, in part, by the downregulation of signaling molecules such as ERK and p38 MAPK.[7][12] Furthermore, these nanoparticles can modulate the expression of cell adhesion molecules, such as inducing E-cadherin and inhibiting claudin-1 expression in endothelial cells.[7]

Part 3: Anti-Inflammatory Properties

Beyond its anti-cancer effects, Cholestenyl butyrate SLNs exhibit significant anti-inflammatory properties.[9][10][13] This is particularly relevant in the context of inflammatory bowel diseases (IBD), where butyrate is known to have a beneficial effect. The SLN formulation offers a more effective delivery system for butyrate to the inflamed gut mucosa.

Cholestenyl butyrate SLNs have been shown to inhibit the adhesion of polymorphonuclear cells (neutrophils) to endothelial cells, a key event in the inflammatory response.[10][13] They also inhibit the production of reactive oxygen species (superoxide anion) and the release of myeloperoxidase by neutrophils.[10][13] The superior activity of the SLN formulation compared to free sodium butyrate is attributed to the efficient cellular uptake of the nanoparticles and the subsequent intracellular release of butyrate.[10]

Part 4: Analytical and Characterization Methods

Accurate and reliable analytical methods are essential for the development and quality control of Cholestenyl butyrate formulations.

Table 2: Analytical Techniques for Cholestenyl Butyrate and its Formulations

| Technique | Application | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Quantification of Cholestenyl butyrate in raw material and formulations. | Provides accurate and precise quantification. A C18 column with a mobile phase of acetonitrile/isopropanol is typically used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of Cholestenyl butyrate and its degradation products. | Offers high sensitivity and structural information for impurity profiling.[3] |

| Differential Scanning Calorimetry (DSC) | Characterization of the physical state of Cholestenyl butyrate in SLNs. | Determines the melting point and crystallinity of the lipid matrix, which influences drug loading and release.[14][15] |

| Dynamic Light Scattering (DLS) | Measurement of particle size, polydispersity index (PDI), and zeta potential of SLNs. | Critical for assessing the stability and in vivo fate of the nanoparticles. |

| Transmission Electron Microscopy (TEM) | Visualization of the morphology of SLNs. | Confirms the spherical shape and size distribution of the nanoparticles. |

Part 5: Safety and Handling

Cholestenyl butyrate is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[2][4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat.[16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[16][17]

-

Storage: Store at -20°C in a tightly sealed container.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Drug Delivery

Cholestenyl butyrate, particularly when formulated as solid lipid nanoparticles, represents a powerful and versatile tool for researchers in drug development. Its ability to act as a prodrug for butyrate, coupled with its multi-faceted mechanisms of action against cancer and inflammation, makes it a compelling candidate for further investigation. This guide has provided a comprehensive technical overview, from formulation to biological activity, with the aim of empowering scientists to effectively utilize this promising compound in their research endeavors. The provided protocols and the rationale behind them should serve as a solid foundation for the design and execution of future studies.

References

-

Minelli, et al. "Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells." British journal of pharmacology 166.2 (2012): 587-601. [Link]

-

Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC. [Link]

-

Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed. [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed. [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - IRIS-AperTO. [Link]

-

Cholesteryl butyrate | C31H52O2 | CID 101741 - PubChem - NIH. [Link]

-

cholesteryl butyrate, 521-13-1 - The Good Scents Company. [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells | Request PDF - ResearchGate. [Link]

-

Cholesteryl butyrate - CAS Common Chemistry. [Link]

-

Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC - NIH. [Link]

-

The polymorphic and mesomorphic behavior of four esters of cholesterol. - NASA Technical Reports Server (NTRS). [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC. [Link]

-

The Polymorphic and Mesomorphic Behavior of Four Esters of Cholesterol (1970) | Walter G. Merritt | 10 Citations - SciSpace. [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PubMed. [Link]

-

The effect of formulation and concentration of cholesteryl butyrate solid lipid nanospheres (SLN) on NIH-H460 cell proliferation. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholesteryl butyrate | CAS 521-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Cholesteryl butyrate | C31H52O2 | CID 101741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of formulation and concentration of cholesteryl butyrate solid lipid nanospheres (SLN) on NIH-H460 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. scispace.com [scispace.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Cholesteryl n-Butyrate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cholesteryl n-butyrate is a cholesterol ester that has garnered significant attention in the scientific community, particularly in the fields of drug delivery and materials science. It is composed of cholesterol and butyrate, two naturally occurring substances.[1] This technical guide provides an in-depth overview of the molecular and physical properties of cholesteryl n-butyrate, its synthesis, and its applications, with a primary focus on its role in the formulation of solid lipid nanoparticles (SLNs) as a prodrug for butyric acid. The guide also briefly touches upon its characteristics as a cholesteric liquid crystal. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Core Properties of Cholesteryl n-Butyrate

A comprehensive understanding of the fundamental properties of cholesteryl n-butyrate is crucial for its application in research and development. The following table summarizes its key chemical and physical characteristics.

| Property | Value | References |

| Molecular Formula | C₃₁H₅₂O₂ | [2][3][4][5] |

| Molecular Weight | 456.74 g/mol | [2][3][4][6] |

| CAS Number | 521-13-1 | [2][4] |

| Appearance | Solid | [7] |

| Melting Point | 98-100 °C | [8] |

| Boiling Point | 518.0 ± 29.0 °C at 760 mmHg | [8] |

| Density | 1.0 ± 0.1 g/cm³ | [8] |

| Synonyms | Cholesteryl butanoate, Cholesterol n-butyrate, 5-Cholesten-3β-ol butyrate | [2][3][4] |

Synthesis and Formulation of Cholesteryl n-Butyrate Solid Lipid Nanoparticles (SLNs)

While cholesteryl n-butyrate can be synthesized through the esterification of cholesterol with butyric acid or its derivatives like butyryl chloride or butanoic anhydride, its primary utility in recent research lies in its formulation into solid lipid nanoparticles.[8] These SLNs serve as a sophisticated drug delivery system, particularly as a prodrug for butyric acid.

The Rationale for Cholesteryl n-Butyrate SLNs

Butyric acid, a short-chain fatty acid, exhibits promising anti-inflammatory and anti-cancer properties.[9] However, its clinical application is hampered by a very short half-life and rapid metabolism, necessitating the administration of large, often impractical, doses.[9][10] By incorporating butyric acid into the cholesteryl n-butyrate molecule and formulating it into SLNs, these limitations can be overcome. The SLNs protect the butyrate from premature degradation and facilitate its delivery to target cells.[10] Once internalized by cells, cellular esterases are thought to cleave the ester bond, releasing butyric acid in higher concentrations at the site of action.[11]

Preparation of Cholesteryl n-Butyrate SLNs via the Warm Microemulsion Method

The most commonly cited method for preparing cholesteryl n-butyrate SLNs is the warm microemulsion technique.[2][9][11] This method involves the formation of a thermodynamically stable oil-in-water microemulsion at a temperature above the melting point of the lipid, followed by dispersion in cold water to induce solidification of the lipid into nanoparticles.

Below is a generalized workflow for the preparation of cholesteryl n-butyrate SLNs:

Caption: Proposed mechanism of anti-cancer action for cholesteryl n-butyrate SLNs.

Anti-Inflammatory Properties

The anti-inflammatory properties of butyrate are well-documented, particularly in the context of inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. [9]Cholesteryl n-butyrate SLNs have been investigated as a means to deliver butyrate to inflamed intestinal tissues. [11]Studies have shown that these nanoparticles can inhibit the adhesion of neutrophils to endothelial cells, a critical event in the inflammatory cascade. [11]This suggests that cholesteryl n-butyrate SLNs could be a viable therapeutic strategy for managing IBD and other inflammatory conditions. [7]

Liquid Crystalline Properties

Cholesteryl n-butyrate is also known to exhibit thermotropic liquid crystalline behavior, specifically forming a cholesteric (or chiral nematic) phase. [12][13]This phase is characterized by a helical arrangement of molecules. The transition temperatures for cholesteryl n-butyrate have been reported to be approximately 94°C for the crystal-to-cholesteric transition and 105.5°C for the cholesteric-to-isotropic liquid transition. [12]The pitch of the cholesteric helix is sensitive to temperature and the presence of impurities, which forms the basis for their application in temperature sensors and contaminant detectors. [14][15]

Experimental Protocol: Preparation of Cholesteryl n-Butyrate SLNs

The following is a representative, step-by-step protocol for the preparation of cholesteryl n-butyrate SLNs based on the warm microemulsion method described in the literature. [7][11] Materials:

-

Cholesteryl n-butyrate

-

Soybean lecithin (e.g., Epikuron 200)

-

Sodium taurocholate

-

Butanol

-

Deionized water

-

Magnetic stirrer with heating plate

-

Beakers

-

Diaultrafiltration system (e.g., with a 100,000 Da cutoff membrane)

-

Sterilization equipment (autoclave or 0.22 µm syringe filters)

Procedure:

-

Prepare the Lipid Phase: In a beaker, combine cholesteryl n-butyrate (e.g., 12% w/w) and soybean lecithin (e.g., 15% w/w). Heat the mixture to approximately 85°C on a heating magnetic stirrer until a clear, uniform melt is obtained.

-

Prepare the Aqueous Phase: In a separate beaker, prepare a warm aqueous solution of sodium taurocholate (e.g., 3% w/w) and butanol (e.g., 11% w/w) in deionized water (e.g., 59% w/w).

-

Form the Microemulsion: While maintaining the temperature of the lipid phase, slowly add the warm aqueous phase to the melted lipid phase under continuous stirring. Continue stirring until a clear, transparent microemulsion is formed.

-

Form the Nanoparticles: Rapidly disperse the warm microemulsion into cold deionized water (2-4°C) at a ratio of 1:10 (microemulsion to cold water) under vigorous stirring. A milky white dispersion of SLNs should form immediately.

-

Purify the SLNs: Wash the SLN dispersion twice with deionized water using a diaultrafiltration system to remove the excess surfactants and butanol.

-

Sterilize the SLN Dispersion: Sterilize the final aqueous dispersion of cholesteryl n-butyrate SLNs by autoclaving (e.g., 121°C for 15 minutes) or by filtration through a 0.22 µm filter.

-

Characterization (Optional but Recommended): Characterize the resulting SLNs for particle size, polydispersity index, and zeta potential using dynamic light scattering. The concentration of cholesteryl n-butyrate can be quantified using high-performance liquid chromatography (HPLC).

Conclusion

Cholesteryl n-butyrate is a versatile molecule with significant potential in both drug delivery and materials science. Its formulation into solid lipid nanoparticles provides an elegant solution to the pharmacokinetic challenges of butyric acid, enabling its effective use as an anti-cancer and anti-inflammatory agent. The well-established warm microemulsion method for SLN preparation offers a reproducible platform for further research and development. Additionally, its properties as a cholesteric liquid crystal open up avenues for its use in sensor technologies. This guide has provided a comprehensive technical overview to support and encourage further exploration of cholesteryl n-butyrate's promising applications.

References

-

Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

cholesteryl butyrate, 521-13-1 - The Good Scents Company. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cholesteryl n-butyrate - Orgasynth. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug. (2008). Molecules, 13(2), 385–403. [Link]

-

Cholesteryl butyrate | C31H52O2 | CID 101741 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

-

cholesteryl butanoate | CAS#:521-13-1 | Chemsrc. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

- WO2006128888A1 - Use of solid lipid nanoparticles comprising cholesteryl propionate and/or cholesteryl butyrate - Google Patents. (n.d.).

-

Cholesteryl butyrate - NIST. (n.d.). Retrieved February 27, 2026, from [Link]

-

Electro Optical Properties of Cholesteric Liquid Crystal. (2018). Archives of Physics Research, 9(1), 31-40. [Link]

-

Cholesteryl butyrate in solid lipid nanospheres as an alternative approach for butyric acid delivery. (2000). International Journal of Cancer, 86(3), 441-446. [Link]

-

Cholesteric Liquid Crystals: Properties And Applications | Request PDF. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cholesteric liquid crystal - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit the proliferation of cancer cells in vitro and in vivo models. (n.d.). Retrieved February 27, 2026, from [Link]

-

Modulation of lipid synthesis, apolipoprotein biogenesis, and lipoprotein assembly by butyrate. (2001). American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(5), G1274-G1282. [Link]

-

CHOLESTERIC LIQUID CRYSTALS AND THEIR APPLICATIONS IN TEMPERATURE MEASUREMENTS AND IN CONTAMINATION DETECTION. (n.d.). Retrieved February 27, 2026, from [Link]

-

Butyrate Increases Heparin Synthesis and Storage in Human Mast Cells. (2024). International Journal of Molecular Sciences, 25(15), 8049. [Link]

-

Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells. (2012). British Journal of Pharmacology, 166(2), 587-601. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cholesteryl butyrate, 521-13-1 [thegoodscentscompany.com]

- 4. Cholesteryl butyrate | CAS 521-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Cholesteryl butyrate [webbook.nist.gov]

- 6. Cholesteryl butyrate | C31H52O2 | CID 101741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2006128888A1 - Use of solid lipid nanoparticles comprising cholesteryl propionate and/or cholesteryl butyrate - Google Patents [patents.google.com]

- 8. cholesteryl butanoate | CAS#:521-13-1 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. Cholesteryl butyrate in solid lipid nanospheres as an alternative approach for butyric acid delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesteryl butyrate solid lipid nanoparticles inhibit adhesion of human neutrophils to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. cmmi.tuiasi.ro [cmmi.tuiasi.ro]

Precision Characterization of Cholesteryl Butyrate: Phase Behavior and Pharmaceutical Applications

Executive Summary

Cholesteryl butyrate (CB), an ester of cholesterol and butyric acid, represents a unique intersection between soft matter physics and biopharmaceutical engineering. Unlike its long-chain homologs (e.g., cholesteryl oleate) which often exhibit complex smectic polymorphism, CB is characterized by a distinct, enantiotropic Cholesteric (Chiral Nematic) mesophase bounded by a crystalline solid state and an isotropic liquid.

This guide provides a rigorous technical analysis of CB’s phase transitions, detailing the thermodynamic parameters required for its identification and the specific experimental protocols for its characterization. Furthermore, it bridges these physicochemical properties to its emerging role as a lipophilic prodrug in Solid Lipid Nanoparticles (SLNs), where its liquid crystalline nature dictates drug loading and release kinetics.

Part 1: Physicochemical Fundamentals & Phase Behavior[1]

Molecular Architecture and Chirality

Cholesteryl butyrate (

-

Chirality: The intrinsic chirality of the steroid backbone induces a helical twist in the director field of the mesophase, resulting in the Cholesteric phase (

) . -

Chain Length Effect: The short butyrate chain (C4) provides insufficient van der Waals interaction to stabilize the layered structure required for Smectic phases. Consequently, CB exhibits a single mesophase (Cholesteric) upon heating, distinguishing it from longer-chain esters (C12+) that typically show Smectic A/C phases.

Thermodynamic Phase Transitions

CB exhibits enantiotropic liquid crystalline behavior, meaning the mesophase is thermodynamically stable and reversible upon heating and cooling.

Transition Sequence:

Critical Transition Temperatures:

| Transition | Symbol | Temperature Range (°C) | Enthalpy (

Note: Transition temperatures are sensitive to purity. Impurities typically broaden the peaks and depress

Part 2: Experimental Methodologies

Self-Validating Protocols for Phase Identification

Differential Scanning Calorimetry (DSC)

DSC is the primary method for quantifying the enthalpy of transitions.

Protocol:

-

Sample Prep: Weigh 3–5 mg of CB into an aluminum pan; crimp with a pinhole lid (to prevent pressure buildup).

-

Thermal Cycle:

-

Equilibration: Hold at 25°C for 2 min.

-

First Heating: Ramp 25°C

120°C at 10°C/min (Erases thermal history). -

Cooling: Ramp 120°C

25°C at 5°C/min (Observes supercooling/nucleation). -

Second Heating: Ramp 25°C

120°C at 10°C/min (Data collection).

-

-

Validation Criteria:

-

Look for a sharp endothermic peak at ~94°C (Melting).

-

Look for a smaller, broader endothermic peak at ~106°C (Clearing).

-

Troubleshooting: If peaks are merged or broad, recrystallize sample from acetone/ethanol.

-

Polarizing Optical Microscopy (POM)

POM visualizes the optical texture (birefringence) characteristic of the mesophase.

Protocol:

-

Mounting: Place a small crystal of CB between a glass slide and coverslip.

-

Heating Stage: Heat sample to 110°C (Isotropic phase – field appears dark under crossed polarizers).

-

Controlled Cooling: Cool at 2°C/min.

-

Observation:

-

At 106°C: Nucleation of the Cholesteric phase. Look for "Oily Streak" textures or "Fingerprint" patterns (if pitch is large enough).

-

At 94°C: Rapid crystallization front; texture changes to a rigid, multi-colored mosaic (solid crystal).

-

Visualization of Phase Logic

The following diagram illustrates the logical flow of phase transitions and the corresponding analytical signals.

Figure 1: Thermotropic phase transition logic of Cholesteryl Butyrate indicating reversible enantiotropic behavior.

Part 3: Applications in Drug Development

Cholesteryl Butyrate as a Prodrug in Solid Lipid Nanoparticles (SLNs)

The Prodrug Rationale

Butyric acid is a potent Histone Deacetylase (HDAC) inhibitor with anti-cancer and anti-inflammatory properties.[2] However, its clinical use is limited by a short half-life (< 6 mins) and offensive odor. CB solves this by:

-

Lipophilicity: High logP allows incorporation into the lipid matrix of SLNs.

-

Sustained Release: Esterases cleave the ester bond, releasing active butyrate over time.

-

Tumor Targeting: Enhanced Permeability and Retention (EPR) effect allows SLNs to accumulate in tumor tissues.

Fabrication Protocol: Warm Microemulsion Method

This method leverages the liquid crystalline phase behavior of CB to form stable nanoparticles.

Step-by-Step Methodology:

-

Oil Phase: Heat Cholesteryl Butyrate (solid lipid) to 95°C (just above

to ensure it is in the Cholesteric/Liquid state). Add surfactant (e.g., Phosphatidylcholine). -

Aqueous Phase: Heat water + co-surfactant (e.g., Polysorbate 80) to 95°C.

-

Emulsification: Add Aqueous phase to Oil phase under high-shear stirring to form a clear microemulsion.

-

Quench Cooling: Disperse the hot microemulsion into cold water (2–5°C) under stirring.

-

Mechanism:[3] Rapid cooling bypasses the macro-crystallization phase, freezing the CB droplets into a solid lipid core (SLN) with a disordered or imperfect crystalline structure, ideal for drug loading.

-

Mechanism of Action Diagram

Figure 2: Pharmacokinetic pathway of Cholesteryl Butyrate SLNs from uptake to therapeutic action.

References

-

Electro Optical Properties of Cholesteric Liquid Crystal. Scholars Research Library. (2018).[4] Link

-

Phase Transition Study of Binary Mixture of Cholesteric Liquid Crystals. Annals of West University of Timisoara - Physics. (2017).[5] Link

-

Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2010). Link

-

Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. British Journal of Pharmacology. (2013). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Phase Transition Study of Binary Mixture of Cholesteric Liquid Crystals | Journal of Advanced Research in Physics [stoner.phys.uaic.ro]

- 6. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

The Mechanistic and Structural Role of Cholesteryl Butyrate in Lipid Nanoparticles: A Technical Guide

Executive Summary

Butyric acid, a short-chain fatty acid, is a highly potent epigenetic modulator with proven anti-inflammatory and anti-neoplastic properties. However, its clinical translation has historically been paralyzed by a poor pharmacokinetic profile, characterized by a rapid first-pass metabolism and an extremely short plasma half-life.

To bypass these limitations, lipid nanoparticle (LNP) engineering has shifted toward prodrug-based solid matrices. By esterifying butyric acid to a cholesterol backbone, we synthesize Cholesteryl Butyrate (CB) . In this in-depth guide, we will explore how CB functions not merely as an encapsulated payload, but as the foundational lipid matrix of Solid Lipid Nanoparticles (SLNs). We will dissect the synthesis workflows, intracellular signaling cascades, and the latest applications of CB-LNPs ranging from targeted oncology to microbiome-derived mRNA vaccine adjuvants.

Structural Integration: The Prodrug Matrix Paradigm

Unlike traditional liposomal formulations where a water-soluble therapeutic is passively entrapped within an aqueous core, cholesteryl butyrate serves a dual function in nanoparticle architecture: it acts as both the structural lipid core and the pharmacological prodrug (1)[1].

Because of its high lipophilicity (melting point ~98°C), CB readily crystallizes upon cooling to form a highly stable solid lipid matrix. When these CB-LNPs are internalized by target cells via endocytosis, the ester bond connecting the cholesterol and butyrate moieties is cleaved by intracellular esterases. This enzymatic degradation provides a sustained, zero-order release of free butyric acid directly into the cytosol, bypassing extracellular degradation pathways and massive systemic clearance (2)[2].

Experimental Workflow: Synthesis of CB-LNPs

As an application scientist, I strongly advocate for the Warm Microemulsion Method over high-pressure homogenization when formulating CB-LNPs. This technique strictly controls the polydispersity index (PDI) and ensures a highly stable solid lipid core upon rapid cooling, preventing the physical degradation of any temperature-sensitive co-encapsulants.

Protocol: Warm Microemulsion Synthesis

Note: This protocol outlines a self-validating system for generating ~80–150 nm CB-LNPs.

-

Lipid Phase Preparation: Melt Cholesteryl Butyrate (12% w/w) and Epikuron 200 (soy phosphatidylcholine, 15% w/w) at 85°C.

-

Causality: Blending CB with phospholipids lowers the eutectic melting point of the lipid mixture, allowing processing at 85°C to prevent thermal oxidation of the lipids.

-

-

Aqueous Phase Preparation: Heat a mixture of HPLC-grade water (59% w/w), sodium taurocholate (3% w/w, acting as the primary surfactant), and butanol (11% w/w, acting as a co-surfactant) to exactly 85°C.

-

Microemulsion Formation: Inject the aqueous phase into the lipid phase under continuous magnetic stirring.

-

Nanoparticle Precipitation (Quenching): Rapidly disperse the warm microemulsion into cold water (2–4°C) at a 1:10 ratio under high-shear stirring.

-

Causality: The sudden temperature drop forces the immediate crystallization of the cholesteryl butyrate core. This traps the structural integrity of the nanoparticles, preventing coalescence and locking the size at ~80-150 nm.

-

-

Purification: Wash the dispersion using Tangential Flow Filtration (TFF) with a 100 kDa MWCO membrane to remove unreacted surfactants and free butanol.

-

Validation Checkpoint: Dynamic Light Scattering (DLS) should confirm a Z-average diameter of 80–150 nm with a PDI < 0.2 and a highly negative Zeta Potential.

-

-

Sterilization: Filter the final dispersion through a 0.22 µm PES membrane.

Caption: Step-by-step workflow for synthesizing CB-LNPs via the warm microemulsion method.

Epigenetic Modulation and Intracellular Signaling

The true value of CB-LNPs lies in their profound effect on intracellular signaling. Once butyric acid is liberated from the lipid matrix, it acts as a potent Histone Deacetylase (HDAC) inhibitor . This epigenetic modulation facilitates the transcription of regulatory genes, promoting cyclin-dependent kinase (CDK) inhibitory proteins (like p21WAF1/CIP1) and causing G0/G1 cell cycle arrest (1)[1].

Furthermore, CB-LNPs actively down-modulate critical kinase pathways. In oncology models, CB-LNPs significantly inhibit Akt, ERK, and p38 MAPK phosphorylation, which heavily suppresses tumor cell viability, clonogenic activity, and migration (3)[3]. In inflammatory models, this exact kinase down-modulation prevents the adhesion of polymorphonuclear (PMN) cells to the vascular endothelium, exerting a strong anti-inflammatory effect (2)[2].

Caption: Intracellular signaling and metabolic cleavage pathway of Cholesteryl Butyrate LNPs.

Emerging Applications: From Oncology to mRNA Vaccines

Synergistic Anti-Inflammatory Delivery (IBD)

Recent advancements have utilized CB-LNPs as a co-delivery system for corticosteroids. Formulations encapsulating dexamethasone within a cholesteryl butyrate matrix (DxCb-SLN) have shown profound additive synergism. In murine models of Inflammatory Bowel Disease (IBD), this dual-action LNP significantly repaired colon inflammation while allowing for a reduction in corticosteroid dosing, thereby limiting systemic toxicity (4)[4].

Microbiome-Derived LNPs for mRNA Vaccines

A groundbreaking 2024 application incorporates cholesteryl butyrate into microbiome-derived LNPs (mbm-LNPs) for mRNA vaccine delivery. By integrating short-chain fatty acid metabolites like CB into the LNP lipid shell, researchers discovered that the lipid itself acts as a potent immunological adjuvant. When delivering COVID-19 spike mRNA, mbm-LNPs significantly improved antigen-specific CD8+ T cell and B cell responses compared to standard FDA-approved LNP formulations (5)[5].

Quantitative Efficacy Data

The superiority of the LNP prodrug approach over free butyrate administration is starkly visible in comparative in vitro assays. The table below summarizes the quantitative advantages of CB-LNPs.

| Metric / Parameter | Cholesteryl Butyrate LNPs (CB-LNPs) | Free Sodium Butyrate (Na-But) |

| Cellular Uptake Time | < 30 minutes (Endocytosis) | Variable (Relies on active transporters) |

| IC₅₀ (PMN Adhesion to HUVEC) | 8.0 × 10⁻⁸ M | 4.0 × 10⁻⁷ M |

| NIH-H460 Proliferation Inhibition | 100% Complete Inhibition (at 0.125 mM) | 38% Inhibition (at 0.125 mM) |

| Pharmacokinetic Profile | Sustained intracellular release | Short half-life (rapidly metabolized) |

| Formulation Role | Forms solid lipid matrix / core | Aqueous payload (poor lipid solubility) |

(Data synthesized from 6[6] and1[1])

Conclusion

Cholesteryl butyrate fundamentally redefines the role of lipids in nanoparticle design. By transitioning butyric acid from a highly volatile, rapidly metabolized free acid into a stable, structural lipophilic prodrug, scientists can achieve targeted epigenetic modulation and kinase suppression. Whether utilized to halt tumor migration, synergize with corticosteroids for colitis, or act as an adjuvant in next-generation mRNA vaccines, CB-LNPs represent a highly versatile and potent tool in modern nanomedicine.

References

-

Minelli, R., et al. (2012). Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells. British Journal of Pharmacology. 2

-

Salomone, et al. (2008). Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug. MDPI. 1

-

Minelli, R., et al. (2013). Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. British Journal of Pharmacology. 3

-

Dianzani, C., et al. (2017). Solid lipid nanoparticles delivering anti-inflammatory drugs to treat inflammatory bowel disease: Effects in an in vivo model. World Journal of Gastroenterology. 4

-

Park, O. H., et al. (2024). Microbiome-Derived Lipid Nanoparticles for Improved Immunogenicity of mRNA Vaccines. ACS Materials Letters. 5

-

Ugazio, E., et al. (2001). The effect of formulation and concentration of cholesteryl butyrate solid lipid nanospheres (SLN) on NIH-H460 cell proliferation. European Journal of Pharmaceutics and Biopharmaceutics. 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unito.it [iris.unito.it]

- 3. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The effect of formulation and concentration of cholesteryl butyrate solid lipid nanospheres (SLN) on NIH-H460 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Cholestenyl Butyrate in Organic Solvents

This guide provides a comprehensive overview of the solubility of cholestenyl butyrate in various organic solvents, designed for researchers, scientists, and professionals in drug development. We will delve into the core principles governing its solubility, present available quantitative data, and offer detailed methodologies for its experimental determination.

Introduction: The Significance of Cholestenyl Butyrate

Cholestenyl butyrate is a cholesterol ester, a class of lipids crucial in various biological and pathological processes. It is formed through the esterification of cholesterol with butyric acid. Understanding the solubility of cholestenyl butyrate is paramount in a multitude of research and development applications, including the formulation of lipid-based drug delivery systems, the study of atherosclerosis, and the development of analytical methods for lipid quantification. The solubility of this large, hydrophobic molecule is dictated by a delicate interplay of its molecular structure and the physicochemical properties of the solvent.

Physicochemical Properties of Cholestenyl Butyrate

To comprehend the solubility of cholestenyl butyrate, it is essential to first understand its key molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₂O₂ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| XLogP3 | 9.9 | [1] |

| Appearance | White to off-white powder or crystals |

The molecule consists of a rigid, tetracyclic steroid nucleus and a flexible isooctyl side chain inherited from cholesterol, with the addition of a short, four-carbon butyrate group at the 3-beta hydroxyl position. This esterification significantly increases the molecule's hydrophobicity compared to free cholesterol, making it virtually insoluble in water but soluble in a range of organic solvents. The large, nonpolar steroidal backbone is the dominant feature influencing its solubility, favoring interactions with nonpolar and weakly polar organic solvents.

Core Principles of Solubility: A Theoretical Framework

The dissolution of a solid solute like cholestenyl butyrate in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the thermodynamic principles at play, primarily the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur spontaneously, ΔG_mix must be negative.

-

Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For cholestenyl butyrate, which is a crystalline solid, a significant amount of energy (the lattice energy) is required to break the intermolecular forces holding the crystal together. The dissolution will be enthalpically favored if the energy released from the new solute-solvent interactions is comparable to or greater than the energy required to break the existing interactions.

-

Entropy of Mixing (ΔS_mix): This term reflects the change in randomness or disorder of the system. The dissolution of a highly ordered crystalline solid into a liquid solvent generally leads to a significant increase in entropy, which favors the dissolution process.

The interplay of these factors dictates the extent to which cholestenyl butyrate will dissolve in a given solvent.

Caption: Energy changes during the dissolution process.

Quantitative Solubility Data for Cholestenyl Butyrate

Precise, quantitative solubility data for cholestenyl butyrate in a wide array of organic solvents is not extensively available in the public domain. However, some key data points have been reported.

Solubility in Common Organic Solvents

| Solvent | Temperature | Solubility | Method | Source |

| Chloroform | Not Specified | Sparingly soluble (1-10 mg/mL) | Not Specified | [2] |

Solubility in Supercritical Carbon Dioxide (SC-CO₂)

A systematic study has been conducted on the solubility of cholestenyl butyrate in supercritical carbon dioxide, a tunable solvent with applications in extraction and purification. The solubility is highly dependent on pressure and the presence of co-solvents.

| Pressure (bar) | Temperature (K) | Co-solvent | Solubility (g/L) | Source |

| 100 | 318.15 | None | ~0.02 | [2] |

| 150 | 318.15 | None | ~0.10 | [2] |

| 200 | 318.15 | None | ~0.25 | [2] |

| 150 | 318.15 | 3.5 mol% Methanol | ~0.30 | [2] |

| 150 | 318.15 | 3.5 mol% Acetone | ~0.20 | [2] |

Note: The solubility values in SC-CO₂ are approximate and have been extrapolated from graphical data presented in the cited literature.

Qualitative and Predicted Solubility in Various Solvent Classes

Based on the physicochemical properties of cholestenyl butyrate and the known solubility of similar molecules like cholesterol and other cholesteryl esters, we can predict its general solubility behavior in different classes of organic solvents.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): As indicated by the available data for chloroform, cholestenyl butyrate is expected to have good solubility in halogenated solvents. These solvents are relatively nonpolar and can effectively solvate the large hydrophobic steroidal structure.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): These nonpolar solvents are also anticipated to be good solvents for cholestenyl butyrate due to favorable van der Waals interactions with the sterol nucleus.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran): Ethers are relatively nonpolar and are generally good solvents for lipids. Cholestenyl butyrate is expected to be readily soluble in these solvents.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Acetone is a polar aprotic solvent. While it can dissolve cholestenyl butyrate, its solubility is likely to be lower than in nonpolar solvents. The presence of a polar co-solvent like acetone has been shown to enhance the solubility of cholestenyl butyrate in supercritical CO₂[2].

-

Esters (e.g., Ethyl acetate): Ethyl acetate is a moderately polar solvent and is expected to be a reasonably good solvent for cholestenyl butyrate.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These are highly nonpolar solvents and are expected to be good solvents for the nonpolar cholestenyl butyrate.

-

Alcohols (e.g., Methanol, Ethanol): Alcohols are polar protic solvents. Due to the highly hydrophobic nature of cholestenyl butyrate, its solubility in short-chain alcohols like methanol and ethanol is expected to be low. As the alkyl chain length of the alcohol increases, its polarity decreases, and the solubility of cholestenyl butyrate is expected to increase. The addition of a polar co-solvent like methanol has been shown to significantly enhance the solubility of cholestenyl butyrate in supercritical CO₂[2].

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Methods

Spectroscopic methods can offer a more rapid and high-throughput alternative to the gravimetric method, particularly when a suitable chromophore is present or can be derivatized.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

Protocol:

-

Equilibration and Sampling: Follow steps 1-4 of the gravimetric method to prepare a saturated solution.

-

Dilution: Accurately dilute a known volume of the supernatant with a suitable solvent to bring the concentration within the linear range of the spectrophotometer.

-

Standard Curve Preparation: Prepare a series of standard solutions of cholestenyl butyrate of known concentrations in the same solvent.

-

Spectrophotometric Measurement: Measure the absorbance of the diluted sample and the standard solutions at the wavelength of maximum absorbance (λmax) for cholestenyl butyrate.

-

Calculation: Determine the concentration of the diluted sample from the standard curve and then calculate the original solubility, accounting for the dilution factor.

Note: Cholestenyl butyrate itself does not have a strong chromophore in the UV-Vis range. Therefore, this method may require derivatization or the use of a less direct detection method like evaporative light scattering detection (ELSD) coupled with HPLC.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of cholestenyl butyrate. Careful control of these variables is crucial for obtaining accurate and reproducible results.

-

Temperature: Solubility is highly temperature-dependent. For most solids, solubility increases with increasing temperature. It is essential to maintain a constant and accurately recorded temperature during equilibration and sampling.

-

Purity of Solute and Solvent: Impurities in either the cholestenyl butyrate or the solvent can affect the measured solubility. Use high-purity materials whenever possible.

-

Polymorphism: Cholesteryl esters can exist in different crystalline forms (polymorphs), each with its own unique solubility. The method of crystallization and the history of the solid sample can influence which polymorph is present.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility. It is advisable to perform a time-to-equilibrium study to determine the necessary incubation period.

-

pH of the Medium (for aqueous-organic mixtures): While cholestenyl butyrate is not ionizable, the pH of any aqueous phase in a mixed solvent system can influence the overall properties of the solvent and thus the solubility.

Troubleshooting Common Issues:

-

Low Reproducibility: This is often due to inconsistent temperature control, insufficient equilibration time, or errors in sampling the supernatant.

-

Supersaturation: Rapid changes in temperature can lead to the formation of a supersaturated solution, resulting in an overestimation of the equilibrium solubility. Slow cooling and gentle agitation can help prevent this.

-

Incomplete Solvent Evaporation (Gravimetric Method): Residual solvent will lead to an overestimation of the solubility. Ensure complete drying to a constant weight.

Conclusion

The solubility of cholestenyl butyrate in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data remains somewhat limited, this guide provides the available information, a theoretical framework for understanding its solubility behavior, and detailed experimental protocols for its determination. By carefully considering the principles of solubility and adhering to rigorous experimental techniques, researchers can obtain the reliable data necessary to advance their work with this important cholesterol ester.

References

- Huang, Z., Chiew, Y. C., & Kawi, S. (2004). Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents. The Journal of Supercritical Fluids, 29(1-2), 39-47.

-

PubChem. (n.d.). Cholesteryl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

- Baluja, S., Gajera, R., Vekariya, N., Bhatt, M., & Bhalodia, R. (2009). Solubility of Cholesterol in some alcohols from 293.15 to 318.15 K. Archives of Applied Science Research, 1(2), 263-270.

- Higuchi, W. I., Prakongpan, S., & Young, F. (1977). Mechanism of dissolution of cholesterol in human bile and in other solvent systems. Journal of Pharmaceutical Sciences, 66(8), 1079-1091.

- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Avdeef, A. (2007).

- Yalkowsky, S. H., & He, Y. (2003).

- Sanghvi, R., & Yalkowsky, S. H. (2004). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 93(8), 1905-1916.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

Sources

Thermodynamic properties of cholesteryl butyrate esters

An In-Depth Technical Guide to the Thermodynamic Properties and Translational Applications of Cholesteryl Butyrate

Executive Summary

As a Senior Application Scientist, understanding the thermodynamic behavior of lipidic compounds is paramount when transitioning molecules from fundamental physical chemistry to applied drug delivery. Cholesteryl butyrate (CB), an ester derivative of cholesterol, exhibits complex enantiotropic liquid crystalline (mesomorphic) behavior. Its unique phase transitions—from a crystalline solid to a cholesteric mesophase, and finally to an isotropic liquid—dictate not only its fundamental optical properties but also its manufacturability into advanced nanoscale drug delivery systems. This whitepaper provides a comprehensive analysis of the thermodynamic properties of cholesteryl butyrate, detailing self-validating experimental protocols for thermal profiling, and explaining the causality behind its formulation into Solid Lipid Nanoparticles (SLNs) for targeted leukemia therapy.

Molecular Architecture and Mesomorphic Behavior

The thermodynamic profile of cholesteryl butyrate is governed by the structural dichotomy of its molecule. It consists of a rigid, chiral tetracyclic sterol backbone and a short, flexible aliphatic butyrate chain.

When thermal energy is applied to the crystalline solid, the short aliphatic chain undergoes trans-gauche isomerizations, disrupting the highly ordered three-dimensional crystal lattice. However, the rigid sterol core maintains a one-dimensional orientational order, resulting in a cholesteric (chiral nematic) mesophase . In this phase, the molecules arrange in pseudo-layers with a helical twist. It is only upon further heating that thermal agitation overcomes these residual intermolecular forces, yielding a completely disordered isotropic liquid [1].

Thermodynamic phase transition pathway of cholesteryl butyrate.

Quantitative Thermodynamic Profile

The phase transition temperatures and physical characteristics of cholesteryl butyrate are summarized below. These parameters are critical for downstream processing and formulation.

| Thermodynamic Property | Value / Range | Analytical Method |

| Solid → Cholesteric Transition ( | 93.5°C – 94.0°C | Differential Scanning Calorimetry (DSC) |

| Cholesteric → Isotropic Transition ( | 105.5°C – 106.0°C | DSC / Polarized Optical Microscopy |

| Mesophase Classification | Enantiotropic Cholesteric | Polarized Optical Microscopy (POM) |

| SLN Particle Size (Post-Processing) | 100 – 150 nm | Dynamic Light Scattering (DLS) |

Data supported by dielectric and optical transmittance studies of cholesteric liquid crystals[1].

Self-Validating Experimental Protocols

To accurately capture the thermodynamic properties of cholesteryl butyrate, researchers must employ orthogonal techniques. Differential Scanning Calorimetry (DSC) provides quantitative enthalpic data, while Polarized Optical Microscopy (POM) provides qualitative structural validation.

Protocol A: Enthalpic Profiling via Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow associated with phase transitions. The cholesteric-to-isotropic transition (

-

Instrument Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (

,-

Causality: Ensures calorimetric accuracy across the specific 50°C–150°C working range required for cholesteryl esters.

-

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of pure cholesteryl butyrate into a standard aluminum pan and apply a crimp seal.

-

Causality: A small mass minimizes thermal gradients within the sample. Crimp sealing prevents the volatilization of trace moisture or impurities that could act as plasticizers and artificially depress transition temperatures.

-

-

Thermal Cycling (Under Nitrogen Purge at 50 mL/min):

-

Ramp 1: Heat from 25°C to 120°C at 10°C/min.

-

Isotherm: Hold at 120°C for 3 minutes.

-

Ramp 2: Cool from 120°C to 25°C at 10°C/min.

-

Causality: The 10°C/min rate provides an optimal signal-to-noise ratio to detect the low-energy clearing endotherm without introducing significant thermal lag. The isotherm completely erases the thermal and mechanical history of the crystalline powder.

-

-

Validation Checkpoint: The protocol is self-validating if the cooling cycle demonstrates a reversible exothermic peak corresponding to the isotropic-to-cholesteric transition, confirming that no thermal degradation occurred at 120°C.

Protocol B: Mesophase Identification via Polarized Optical Microscopy (POM)

Rationale: DSC confirms that a transition occurred, but POM confirms what phase was formed. Isotropic liquids do not rotate polarized light, whereas cholesteric mesophases are highly birefringent.

-

Sample Mounting: Place ~1 mg of cholesteryl butyrate between a pre-cleaned glass slide and a coverslip.

-

Optical Alignment: Insert the slide into a calibrated hot stage coupled to a microscope. Engage crossed polarizers (polarizer and analyzer offset by exactly 90°).

-

Causality: Under crossed polarizers, an isotropic phase will appear completely dark (extinct). Any light reaching the eyepiece is strictly the result of birefringence from an ordered, anisotropic structure.

-

-

Thermal Observation: Heat the sample at a conservative rate of 5°C/min.

-

Validation Checkpoint: At ~94°C, the solid crystals will melt into a fluid, highly birefringent phase exhibiting characteristic "focal-conic" or "planar" textures. At ~106°C, the field of view must go completely dark, validating the transition to the isotropic liquid phase[1].

Translational Applications: Solid Lipid Nanoparticles (SLNs)

The thermodynamic properties of cholesteryl butyrate are not merely academic; they are the functional foundation for its use as an advanced antineoplastic prodrug. Butyric acid is a potent Histone Deacetylase inhibitor (HDACi) capable of inducing apoptosis in cancer cells, but its clinical utility is severely limited by a rapid systemic clearance (short half-life)[3].

By utilizing cholesteryl butyrate as the core lipid matrix, scientists can formulate Solid Lipid Nanoparticles (SLNs) that act as sustained-release prodrug depots.

Thermodynamic Constraints on Manufacturing

The formulation of CB-SLNs is typically achieved via hot High-Pressure Homogenization (HPH). The thermodynamic data directly dictates the manufacturing parameters:

-

The Isotropic Imperative: Homogenization cannot be performed at 100°C. Even though the lipid is "melted" at this temperature, it exists in the cholesteric mesophase. The high viscosity and orientational order of the liquid crystal strongly resist shear forces, resulting in large, highly polydisperse microparticles.

-

Process Temperature: The system must be heated to ≥ 115°C (well above the 106°C clearing point) to ensure the cholesteryl butyrate is in a fully isotropic, Newtonian fluid state[2]. Only then can the shear forces of the homogenizer efficiently reduce the droplet size to the nanoscale. Upon controlled cooling, the droplets recrystallize into stable SLNs (100–150 nm)[4].

Formulation and mechanistic workflow of cholesteryl butyrate SLNs.

Mechanism of Action in Oncology

Once formulated, cholesteryl butyrate SLNs demonstrate significant efficacy against acute promyelocytic leukemia (HL-60 cell lines). Following endocytosis, intracellular esterases cleave the ester bond, slowly releasing butyric acid. This sustained release inhibits total HDAC activity, leading to the overexpression of the p21 protein, severe cell cycle block in the G0/G1 phase, and subsequent apoptosis[3][4]. Furthermore, CB-SLNs have been shown to potentiate the effects of other differentiating agents, such as All-Trans Retinoic Acid (ATRA), when co-loaded into the lipid matrix[5].

References

-

Electro Optical Properties of Cholesteric Liquid Crystal Scholars Research Library[Link]

-

Improved In Vitro Antileukemic Activity of All-Trans Retinoic Acid Loaded in Cholesteryl Butyrate Solid Lipid Nanoparticles Journal of Nanoscience and Nanotechnology (Ingenta Connect)[Link]

-

Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug PMC - NIH[Link]

-

Modulation of butyrate anticancer activity by solid lipid nanoparticle delivery: an in vitro investigation on human breast cancer and leukemia cell lines PubMed - NIH[Link]

-

Lipospheres in Drug Targets and Delivery National Academic Digital Library of Ethiopia[Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Modulation of butyrate anticancer activity by solid lipid nanoparticle delivery: an in vitro investigation on human breast cancer and leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved In Vitro Antileukemic Activity of All-Trans Retinoic Aci...: Ingenta Connect [ingentaconnect.com]

Cholesteryl butyrate vs cholesterol chemical difference

Engineering Lipid Prodrugs: A Technical Guide to the Chemical Divergence and Formulation of Cholesteryl Butyrate vs. Cholesterol

Executive Summary

The transition from cholesterol to cholesteryl butyrate represents a fundamental shift from a structural membrane lipid to a highly lipophilic prodrug. By covalently linking butyric acid—a short-chain fatty acid and potent Histone Deacetylase inhibitor (HDACi)—to the sterol backbone, researchers bypass the rapid metabolic degradation that typically limits free butyrate's clinical utility. This whitepaper details the chemical divergence between these two molecules, the mechanistic rationale for utilizing cholesteryl butyrate in Solid Lipid Nanoparticles (SLNs), and the validated protocols required for their synthesis, formulation, and analytical quantification.

Chemical Divergence: Free Hydroxyl vs. Esterification

Cholesterol (C₂₇H₄₆O) is an essential amphiphilic sterol. Its structure consists of a rigid tetracyclic cyclopenta[a]phenanthrene ring, a hydrophobic hydrocarbon tail, and a single polar hydroxyl (-OH) group at the C3 position. This hydroxyl group is critical; it allows cholesterol to hydrogen-bond with the aqueous environment and phospholipid headgroups, orienting the molecule within cell membranes to modulate fluidity.

Cholesteryl butyrate (C₃₁H₅₂O₂) is formed when this C3 hydroxyl group is esterified with butyric acid (1)[1]. This single modification fundamentally alters the molecule's physicochemical properties:

-

Eradication of Amphiphilicity : The esterification caps the polar hydroxyl group, eliminating hydrogen-bonding capacity. Consequently, cholesteryl butyrate is profoundly hydrophobic, exhibiting an XLogP3 of 9.9 compared to cholesterol's ~7.1–8.7 (1)[1].

-

Phase Transition and Melting Point Depression : The bulky butyrate ester disrupts the tight crystalline packing of free cholesterol. This lowers the melting point from 148.0 °C to 111.0 °C (), allowing the ester to exist in liquid crystalline states, making it an ideal core matrix for lipid nanoparticles.

Table 1: Quantitative Physicochemical Comparison

| Property | Cholesterol | Cholesteryl Butyrate |

| Molecular Formula | C₂₇H₄₆O | C₃₁H₅₂O₂ |

| Molecular Weight | 386.65 g/mol | 456.74 g/mol |

| C3 Functional Group | Free Hydroxyl (-OH) | Butyrate Ester (-O-CO-CH₂CH₂CH₃) |

| Calculated Lipophilicity (XLogP3) | ~ 8.7 | 9.9 |

| Melting Point | 148.0 °C | 111.0 °C |

| Biological Role | Membrane structural lipid | Lipophilic prodrug (HDACi delivery) |

Functional Implications: The Prodrug Paradigm